molecular formula C20H22O4 B1292242 2-Acetoxy-4'-pentyloxybenzophenone CAS No. 890098-58-5

2-Acetoxy-4'-pentyloxybenzophenone

Cat. No.: B1292242
CAS No.: 890098-58-5
M. Wt: 326.4 g/mol
InChI Key: VMXPJZZJCDKLGE-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-pentyloxybenzophenone: is an organic compound characterized by a benzophenone core with acetoxy and pentyloxy substituents. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-pentyloxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which is then functionalized to introduce the acetoxy and pentyloxy groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. For example, the acetylation reaction to introduce the acetoxy group may involve acetic anhydride and a base such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-4’-pentyloxybenzophenone may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-pentyloxybenzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the benzophenone core to alcohols.

    Substitution: The acetoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Acetoxy-4’-pentyloxybenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Acetoxy-4’-pentyloxybenzophenone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and pentyloxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzophenone: Lacks the pentyloxy group, making it less hydrophobic.

    4’-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, affecting its reactivity and solubility.

    2-Hydroxy-4’-pentyloxybenzophenone: The hydroxy group provides different hydrogen bonding capabilities compared to the acetoxy group.

Uniqueness

2-Acetoxy-4’-pentyloxybenzophenone is unique due to the presence of both acetoxy and pentyloxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-pentoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-4-7-14-23-17-12-10-16(11-13-17)20(22)18-8-5-6-9-19(18)24-15(2)21/h5-6,8-13H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXPJZZJCDKLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641588
Record name 2-[4-(Pentyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-58-5
Record name 2-[4-(Pentyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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